2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

描述

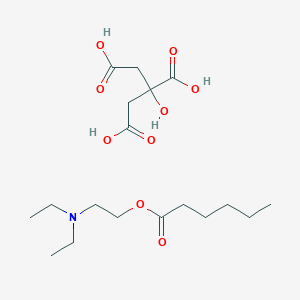

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, also known as DA-6 citrate, is a compound with the molecular formula C18H33NO9 and a molecular weight of 407.45592 . It is a solid substance that appears off-white .

Synthesis Analysis

The synthesis of this compound is typically achieved through a reaction involving hexanoic acid and diethylamine with citric acid . The reaction generally takes place under appropriate temperature and reaction time conditions. After the product is formed, it undergoes crystallization purification to obtain the final product .Physical and Chemical Properties Analysis

This compound is a solid powder that is off-white in color . It has a low solubility in water but can dissolve in organic solvents such as ethanol and ether . It has good thermal stability and chemical stability .作用机制

Target of Action

Diethyl aminoethyl hexanoate citrate, also known as 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, is primarily used as a plant growth regulator . It stimulates the regeneration of adventitious buds .

Mode of Action

The compound interacts with its targets by causing the extraction of Cadmium (Cd) when used in combination with EDTA . It fixes more Cd in cell walls and reduces Cd migration in the shoot, thereby reducing metal toxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of plant growth and the mitigation of metal toxicity. The compound’s action results in the fixation of Cd in cell walls, which reduces Cd migration in the shoot .

Pharmacokinetics

It is known that the compound has low solubility in water but can dissolve in organic solvents like dmso and methanol .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of adventitious bud regeneration and the reduction of Cd toxicity in plants . Furthermore, when used in combination with gibberellic acid 3 and EDTA, it can alleviate the adverse effect of EDTA on plant growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl aminoethyl hexanoate citrate. For instance, the compound’s solubility can be affected by the presence of organic solvents . .

安全和危害

The dust of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate may cause irritation to the eyes, respiratory tract, and skin . Therefore, it is necessary to avoid direct contact when using it . During use and storage, a well-ventilated environment should be maintained . Correct operation methods and personal protective measures should be followed to ensure safe use of this compound . It is recommended to read the product’s Safety Data Sheet (SDS) and follow the relevant safety operation guidelines before use .

生化分析

Biochemical Properties

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate plays a significant role in biochemical reactions, particularly in plant systems. It interacts with enzymes such as gibberellic acid 3 and EDTA, enhancing their effects. For instance, in combination with EDTA, it effectively causes the extraction of cadmium (Cd) by fixing more Cd in cell walls and reducing its migration in shoots, thereby reducing metal toxicity . This compound also stimulates the regeneration of adventitious buds, showcasing its role in promoting plant growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it influences cell function by stimulating the regeneration of adventitious buds and alleviating the adverse effects of EDTA on plant growth when used in combination with gibberellic acid 3 . This compound also plays a role in reducing metal toxicity by fixing more Cd in cell walls and reducing its migration in shoots .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances the activity of gibberellic acid 3 and EDTA, leading to increased cadmium extraction and reduced metal toxicity . This compound also stimulates the regeneration of adventitious buds by interacting with specific enzymes and proteins involved in plant growth regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have good thermal and chemical stability, making it suitable for long-term studies . The compound’s stability and degradation over time are crucial factors in its effectiveness in reducing metal toxicity and promoting plant growth .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its role as a plant growth regulator suggests that its effects may vary with different dosages. High doses could potentially lead to toxic or adverse effects, while optimal dosages would promote desired biochemical interactions and cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to plant growth regulation. It interacts with enzymes such as gibberellic acid 3 and EDTA, influencing metabolic flux and metabolite levels . This compound’s role in reducing metal toxicity and promoting plant growth highlights its importance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring its effectiveness in reducing metal toxicity and promoting plant growth .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its effectiveness in biochemical reactions and cellular processes .

属性

IUPAC Name |

2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEXJHALMDNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849659 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220439-24-7 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of incorporating diethyl aminoethyl hexanoate citrate in the leaf fertilizer formulation?

A1: While the provided research abstract [] doesn't explicitly detail the specific mechanism of action for diethyl aminoethyl hexanoate citrate in the fertilizer, its inclusion alongside plant growth regulators like mepiquat chloride suggests it may play a role in modulating plant growth and nutrient uptake. Further research is needed to elucidate the precise function and effects of diethyl aminoethyl hexanoate citrate within this specific formulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)

![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)